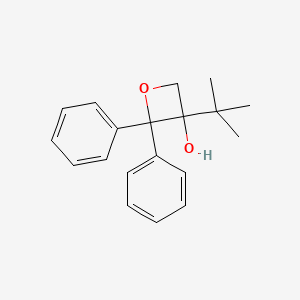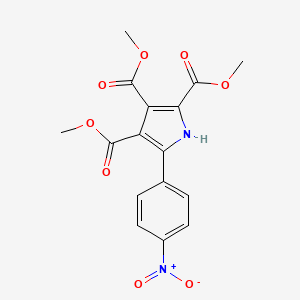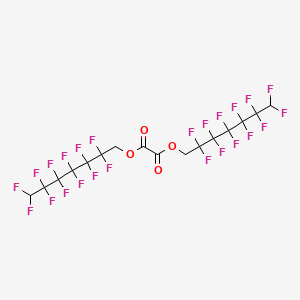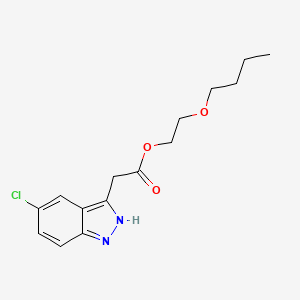
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
In an industrial setting, the production of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound with a wide range of biological activities.
1H-Indazole: A tautomeric form of indazole with similar properties.
2H-Indazole: Another tautomeric form with distinct chemical behavior.
Uniqueness
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is unique due to the presence of the butoxyethyl and acetate groups, which can enhance its solubility and bioavailability. These modifications can also influence the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Eigenschaften
CAS-Nummer |
88561-96-0 |
|---|---|
Molekularformel |
C15H19ClN2O3 |
Molekulargewicht |
310.77 g/mol |
IUPAC-Name |
2-butoxyethyl 2-(5-chloro-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-3-6-20-7-8-21-15(19)10-14-12-9-11(16)4-5-13(12)17-18-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
DGPVLDKMAXMONM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



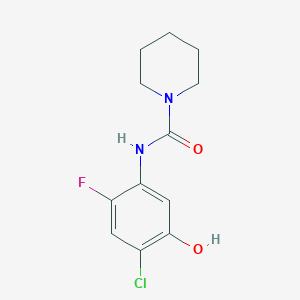
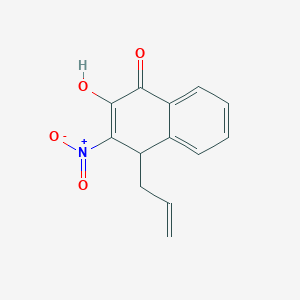
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
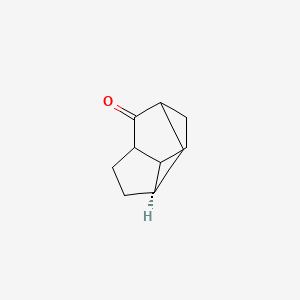
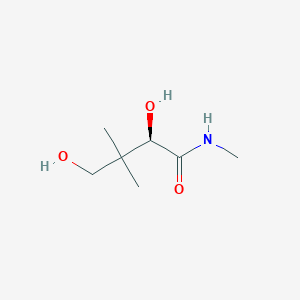

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
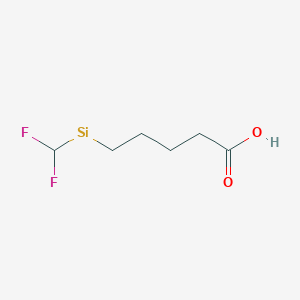

![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
